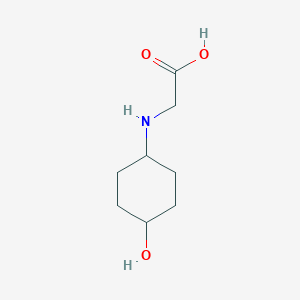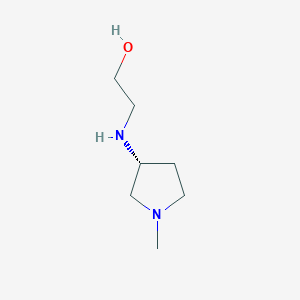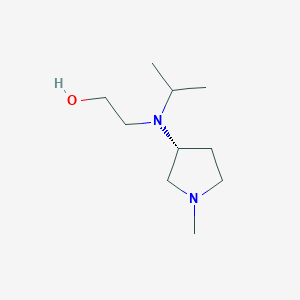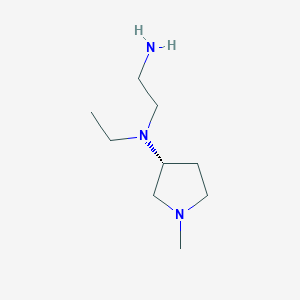![molecular formula C11H24N2O B7986496 2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7986496.png)
2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol is a chemical compound with the molecular formula C11H24N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol typically involves the reaction of piperidine derivatives with isopropylamine and ethanol under controlled conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and reduction reactions, utilizing advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce secondary or tertiary amines .
Scientific Research Applications
2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol include other piperidine derivatives such as:
- 2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-propanol
- 2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-butanol
- 2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-pentanol .
Uniqueness
What sets 2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol apart from similar compounds is its specific structural configuration and the presence of the ethanol moiety. This unique structure imparts distinct physicochemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[[(3R)-1-methylpiperidin-3-yl]-propan-2-ylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)13(7-8-14)11-5-4-6-12(3)9-11/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEXMPXWAAGCRO-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)[C@@H]1CCCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B7986414.png)
![[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7986419.png)
![[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986423.png)
![[Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7986439.png)
![[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7986443.png)
![[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-acetic acid](/img/structure/B7986458.png)
![[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid](/img/structure/B7986466.png)


![2-[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7986479.png)
![2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7986482.png)
![2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7986489.png)


